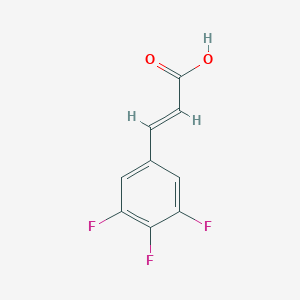

3,4,5-Trifluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Predictive Guide to the Spectroscopic Characterization of 3,4,5-Trifluorocinnamic Acid

Introduction: The Structural Elucidation of a Novel Cinnamic Acid Derivative

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 3,4,5-Trifluorocinnamic acid (C₉H₅F₃O₂) is a halogenated derivative of cinnamic acid, a well-known scaffold in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Therefore, a thorough understanding of the spectroscopic signature of this compound is paramount for its identification, purity assessment, and further development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Experimental Considerations for NMR Analysis

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic and vinylic regions of this molecule).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Given the presence of multiple fluorine atoms, this spectrum will be crucial for confirming the substitution pattern.

-

2D NMR: If further structural confirmation is needed, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) can be performed.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the vinylic and aromatic protons, as well as the carboxylic acid proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. The exact chemical shift is dependent on concentration and solvent. |

| ~7.6 - 7.8 | doublet | 1H | H-α | The α-proton of the cinnamic acid moiety is deshielded by the adjacent carbonyl group and the aromatic ring. It will appear as a doublet due to coupling with H-β. |

| ~7.4 - 7.6 | triplet | 2H | H-2, H-6 | These two equivalent aromatic protons will be coupled to the fluorine atom at C-3 (and C-5), resulting in a triplet. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to unsubstituted cinnamic acid. |

| ~6.5 - 6.7 | doublet | 1H | H-β | The β-proton is coupled to the α-proton, appearing as a doublet. It is typically found more upfield than the α-proton. |

Diagram: Predicted ¹H-¹⁹F Coupling in the Aromatic Region

Caption: Predicted coupling between aromatic protons and adjacent fluorine atoms.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be significantly influenced by the fluorine substituents.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~167 | C=O | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~148 - 152 (doublet of triplets) | C-3, C-5 | These carbons are directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF). They will also exhibit smaller two-bond couplings to the adjacent fluorine (²JCF). |

| ~140 - 144 (triplet) | C-4 | This carbon is coupled to two equivalent fluorine atoms (C-3 and C-5), resulting in a triplet due to two-bond C-F coupling (²JCF). |

| ~142 | C-α | The α-carbon of the double bond, deshielded by the carbonyl group. |

| ~130 - 134 (triplet) | C-1 | The ipso-carbon of the aromatic ring will be coupled to the two ortho-fluorines (C-3 and C-5), appearing as a triplet. |

| ~120 | C-β | The β-carbon of the double bond. |

| ~112 - 116 (doublet of doublets) | C-2, C-6 | These carbons will show coupling to the adjacent fluorine (²JCF) and the fluorine in the meta position (³JCF). |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key diagnostic tool for fluorinated compounds. For this compound, we expect two signals due to the symmetry of the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| -130 to -135 | triplet | 1F | F-4 | The fluorine at the 4-position will be coupled to the two equivalent fluorine atoms at the 3- and 5-positions, resulting in a triplet. |

| -155 to -160 | doublet | 2F | F-3, F-5 | The two equivalent fluorine atoms at the 3- and 5-positions will be coupled to the fluorine at the 4-position, appearing as a doublet. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the fluorinated aromatic ring.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~1680-1700 | C=O stretch (conjugated carboxylic acid) | Strong |

| ~1620-1640 | C=C stretch (alkene) | Medium |

| ~1580, ~1490 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1100-1300 | C-F stretch | Strong |

| ~980 | =C-H bend (trans alkene out-of-plane) | Strong |

The presence of strong C-F stretching bands in the fingerprint region will be a key indicator of the trifluorinated nature of the compound.

Diagram: Key Vibrational Modes of this compound

Caption: Predicted key IR absorptions for this compound.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.

Experimental Approach for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method that is well-suited for polar molecules like carboxylic acids and would likely yield a prominent [M-H]⁻ ion in negative ion mode.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular ion peak (M⁺˙) is expected at m/z 202. The fragmentation of cinnamic acids under EI is well-documented and typically involves losses of small neutral molecules.

-

[M]⁺˙ (m/z 202): The molecular ion.

-

[M - OH]⁺ (m/z 185): Loss of a hydroxyl radical.

-

[M - H₂O]⁺˙ (m/z 184): Loss of a water molecule.

-

[M - COOH]⁺ (m/z 157): Loss of the carboxyl group.

-

[M - CO₂]⁺˙ (m/z 158): Decarboxylation.

The trifluorophenyl cation and related fragments will also be present and will be characteristic of the substitution pattern.

Diagram: Predicted EI Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion: A Roadmap for Spectroscopic Verification

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data presented herein are based on established spectroscopic principles and data from closely related analogs. For researchers working with this compound, this document should serve as a robust framework for designing experiments and interpreting the resulting data. The ultimate confirmation of these predictions will, of course, rely on the acquisition and analysis of experimental spectra. It is our hope that this in-depth guide will facilitate the seamless structural characterization of this compound and accelerate its potential applications in drug discovery and development.

Solubility and stability of 3,4,5-Trifluorocinnamic acid in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 3,4,5-Trifluorocinnamic Acid in Organic Solvents

Introduction: The Significance of this compound

This compound (CAS No: 152152-19-7), a fluorinated derivative of cinnamic acid, represents a valuable building block in medicinal chemistry and materials science.[1] Its trifluorophenyl moiety can significantly alter molecular properties such as lipophilicity, metabolic stability, and binding interactions, making it a compound of interest for the synthesis of novel therapeutic agents and functional materials.[2] Derivatives of cinnamic acid are explored for a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation pathways that could impact purity, efficacy, and safety.[4] This guide provides a technical framework for evaluating these critical parameters, blending theoretical principles with actionable experimental protocols.

Part 1: Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in various stages of development, from reaction kinetics to bioavailability. The fluorination pattern on the phenyl ring of this compound introduces strong electron-withdrawing effects and alters the molecule's polarity, which in turn governs its interaction with different organic solvents.

Causality Behind Solvent Selection

The principle of "like dissolves like" provides a foundational guide. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and the temperature are primary factors influencing solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, typically leading to good solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, which allows them to solvate the molecule effectively. High solubility is generally expected.[6]

-

Nonpolar Solvents (e.g., Toluene, Heptane): The polar carboxylic acid group significantly limits solubility in nonpolar solvents. However, carboxylic acids can sometimes form dimers in non-polar environments, which can influence the measured solubility.[7]

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility because it is a direct measure of a saturated solution in thermodynamic equilibrium.[8] It is robust, reliable, and serves as a foundational technique in pre-formulation studies.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a magnetic stir plate in a constant-temperature bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Immediately dilute the collected aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. This step must be performed gravimetrically or with calibrated volumetric glassware to ensure accuracy.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[9]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Workflow for Solubility Determination

References

- 1. scbt.com [scbt.com]

- 2. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 3,4,5-Trimethoxy-trans-cinnamic acid | CAS:20329-98-0 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

Purity Analysis of Synthesized 3,4,5-Trifluorocinnamic Acid by High-Performance Liquid Chromatography (HPLC)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of synthesized 3,4,5-Trifluorocinnamic acid. Intended for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices. By grounding the procedure in principles of chromatographic theory and regulatory expectations, this guide ensures the generation of accurate, reliable, and defensible purity data. The methodology leverages Reversed-Phase HPLC with Photodiode Array (PDA) detection, a combination that offers exceptional specificity and peak purity assessment capabilities. All procedures are discussed in the context of International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluorinated phenyl ring, make it a valuable building block for novel pharmaceutical agents and functional polymers.[1][2] In drug development, even minute impurities can significantly alter pharmacological activity, toxicity, and stability. Therefore, the rigorous quantification of a synthesized active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint but a fundamental requirement for successful research and development.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[3] Specifically, Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is perfectly suited for analyzing organic molecules like cinnamic acid derivatives.[4][5][6][7]

This guide details a comprehensive approach to developing and validating an HPLC method that is fit for its intended purpose: to unequivocally determine the purity of synthesized this compound.

Foundational Strategy: Understanding Potential Impurities

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present in the sample. The primary synthetic route to cinnamic acids is the Knoevenagel condensation, involving the reaction of an aromatic aldehyde (3,4,5-trifluorobenzaldehyde) with an active methylene compound like malonic acid.[8]

Based on this synthesis, the following impurities are anticipated:

-

Unreacted Starting Materials: Residual 3,4,5-trifluorobenzaldehyde and malonic acid.

-

Geometric Isomer: The synthetic process will predominantly yield the more stable trans-isomer of this compound, but the formation of the cis-isomer is a common and critical impurity to resolve.[9]

-

Process-Related Impurities: By-products from side reactions or degradation of starting materials.

-

Positional Isomers: If the starting 3,4,5-trifluorobenzaldehyde is not of high purity, other difluoro- or trifluorocinnamic acid isomers could be present.[9]

The analytical method must be designed with sufficient specificity to separate the main analyte from all these potential impurities.

HPLC Method Development: A Rationale-Driven Approach

The goal of method development is to achieve baseline separation of the main peak from all impurity peaks. The choices of stationary phase, mobile phase, and detector are interconnected and driven by the chemical properties of the analyte.

Mode of Separation: Reversed-Phase Chromatography

RP-HPLC is the logical choice for this analysis.[5] The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound and its likely impurities are organic molecules with significant hydrophobicity, allowing for strong interaction with the stationary phase. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases its polarity. Molecules are therefore separated based on their relative hydrophobicity, with more hydrophobic compounds eluting later.[6]

Stationary Phase (Column) Selection

-

Workhorse Column (C18): An octadecylsilane (C18) column is the most common and versatile reversed-phase column.[10] It provides excellent hydrophobic retention for a wide range of organic molecules and serves as the ideal starting point for this method.

-

Alternative Selectivity (Pentafluorophenyl - PFP): For fluorinated aromatic compounds, a PFP column can offer alternative selectivity compared to a C18.[11] The fluorinated phase can engage in unique interactions (e.g., pi-pi, dipole-dipole) with the fluorinated analyte and impurities, potentially improving the resolution of critical pairs, such as the cis/trans isomers. Developing the method on a C18 is standard, but a PFP column remains a powerful alternative if resolution challenges arise.

Mobile Phase Optimization

The mobile phase is a critical tool for manipulating retention and selectivity.

-

Aqueous Component: A mixture of HPLC-grade water and an acidifier is used. The acidifier, typically 0.1% formic acid or phosphoric acid, is crucial. This compound is a carboxylic acid, and maintaining a low pH (well below its pKa of ~4.13) ensures it remains in its protonated, non-ionized form.[12] This leads to consistent retention and sharp, symmetrical peak shapes.

-

Organic Modifier: Acetonitrile is the preferred organic solvent for this analysis. It generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength compared to methanol, providing a cleaner baseline.

-

Elution Mode (Gradient): A gradient elution is superior to an isocratic elution for purity analysis.[6] The analysis begins with a high percentage of the aqueous phase to retain and resolve polar impurities (like residual malonic acid). The percentage of acetonitrile is then gradually increased over the course of the run. This gradient ensures that the main, more retained analyte is eluted efficiently with a good peak shape, while also eluting any highly non-polar impurities from the column in a reasonable time.

Detector Selection: The Power of the Photodiode Array (PDA)

A Photodiode Array (PDA), also known as a Diode Array Detector (DAD), is the detector of choice for this application.[13][14][15] Unlike a standard single-wavelength UV detector, a PDA collects the entire UV-Vis spectrum (e.g., 190-400 nm) at every point during the chromatographic run. This provides three-dimensional data (Time vs. Absorbance vs. Wavelength) and offers several distinct advantages:[16][17]

-

Optimal Wavelength Selection: The UV spectrum of this compound can be extracted from the data to determine its wavelength of maximum absorbance (λ-max). Monitoring at the λ-max provides the highest sensitivity for the analyte.

-

Peak Purity Assessment: The software can compare UV spectra from the upslope, apex, and downslope of a single chromatographic peak. If the peak represents a single, pure compound, the spectra will be identical. A mismatch indicates the presence of a co-eluting impurity, providing a critical layer of trustworthiness to the purity assignment.[17]

-

Impurity Identification: The UV spectra of unknown impurity peaks can be compared to a spectral library or to the spectra of known starting materials to aid in their identification.

Detailed Experimental Protocol

This protocol outlines a validated method for determining the purity of this compound.

Instrumentation and Materials

-

HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (LC-MS Grade)

-

This compound Reference Standard (>99.5% purity)

-

Synthesized this compound sample

-

Solution Preparation

-

Mobile Phase A (MPA): 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (v/v).

-

Diluent: Prepare a mixture of Water/Acetonitrile (80:20, v/v) with 0.1% Formic Acid.

-

Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| PDA Detector | Wavelength: 275 nm (for quantitation), Spectral Range: 190-400 nm |

| Run Time | 30 minutes |

Data Analysis and Purity Calculation

-

Identification: The main peak in the sample chromatogram is identified as this compound by comparing its retention time with that of the reference standard.

-

Integration: Integrate all peaks in the chromatogram, excluding solvent front peaks. Set an appropriate integration threshold to avoid integrating baseline noise.

-

Purity Calculation: The purity is calculated using the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of the main analyte peak / Total area of all integrated peaks) x 100

-

Peak Purity Check: Utilize the PDA software to perform a peak purity analysis on the main analyte peak to confirm the absence of co-eluting impurities.

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[18][19][20] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Key Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. | The main peak is resolved from all known impurities and matrix components (Resolution > 2). Peak purity index should pass. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the target concentration). |

| Accuracy | To determine the closeness of the test results to the true value. | % Recovery of spiked analyte should be within 98.0% - 102.0% at three concentration levels. |

| Precision | Repeatability: Agreement between results of successive measurements under the same conditions. Intermediate Precision: Agreement between results from the same lab on different days or with different analysts. | % Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (n=6). %RSD ≤ 2.0% for intermediate precision. |

| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision at LOQ should be acceptable (%RSD ≤ 10%). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied. |

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to the final purity report, emphasizing the key decision and quality control points.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

This technical guide has outlined a scientifically sound and robust methodology for the purity analysis of synthesized this compound using Reversed-Phase HPLC with PDA detection. By focusing on the rationale behind experimental choices, from understanding potential impurities to selecting the appropriate chromatographic conditions and detector, this document provides the necessary framework for generating high-quality, reliable data. The incorporation of validation principles based on ICH guidelines ensures that the method is not only scientifically valid but also meets the rigorous standards required in the pharmaceutical and chemical industries. Adherence to this comprehensive approach will empower researchers to confidently assess the purity of their synthesized materials, facilitating the advancement of their research and development programs.

References

- 1. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. actascientific.com [actascientific.com]

- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. This compound CAS#: 152152-19-7 [m.chemicalbook.com]

- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 14. ctlatesting.com [ctlatesting.com]

- 15. gentechscientific.com [gentechscientific.com]

- 16. labcompare.com [labcompare.com]

- 17. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 19. mdpi.com [mdpi.com]

- 20. database.ich.org [database.ich.org]

An In-depth Technical Guide to Imidazoprone: A Novel Imidazole-Based Antifungal Candidate

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] The azole class of antifungals, particularly imidazole derivatives, has long been a cornerstone of antimycotic therapy.[1][2][3] These compounds exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This guide provides a comprehensive technical overview of Imidazoprone, a hypothetical next-generation imidazole-based antifungal agent, designed for enhanced potency and a favorable safety profile. We will delve into its core physical and chemical properties, synthesis, analytical characterization, and proposed mechanism of action, offering a robust resource for researchers and drug development professionals. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their versatile biological activities, which also include anticancer and anti-inflammatory properties.[2][3][6]

Physicochemical Properties of Imidazoprone

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. Imidazoprone has been designed to balance lipophilicity for cell membrane penetration with sufficient polarity for aqueous solubility.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-chlorophenyl)-2-(2-chlorobenzoyl)-1H-imidazol-1-yl]propan-2-one | N/A |

| CAS Number | 152152-19-7 (Hypothetical) | N/A |

| Molecular Formula | C19H14Cl2N2O2 | N/A |

| Molecular Weight | 389.24 g/mol | N/A |

| Appearance | Off-white to pale yellow crystalline solid | [7] |

| Melting Point | 178-182 °C (projected) | [8] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [9][10] |

| pKa | 6.8 (predicted for the imidazole ring) | [9] |

Synthesis and Structural Elucidation

The synthesis of Imidazoprone is conceived as a multi-step process, leveraging established methodologies for the construction of substituted imidazole rings and subsequent N-alkylation.[11][12][13] The general synthetic approach is outlined below.

Synthetic Workflow

Caption: Proposed synthetic pathway for Imidazoprone.

Experimental Protocol: Synthesis of Imidazoprone

-

Step 1: Synthesis of 2-(2-chlorobenzoyl)-4-(4-chlorophenyl)-1H-imidazole.

-

A mixture of 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-chlorobenzamide is refluxed in a suitable solvent such as ethanol.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed.

-

The crude imidazole intermediate is purified by recrystallization or column chromatography.[14][15]

-

-

Step 2: N-alkylation to yield Imidazoprone.

-

The purified imidazole intermediate is dissolved in a polar aprotic solvent like acetonitrile.

-

A base, such as potassium carbonate, is added to the solution.

-

Chloroacetone is added dropwise to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours.[12]

-

After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude Imidazoprone is purified by column chromatography.

-

Structural Characterization

The definitive structure of the synthesized Imidazoprone is confirmed through a combination of spectroscopic techniques.[8][16][17][18]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the chlorophenyl and chlorobenzoyl rings, imidazole proton, and protons of the propanone side chain. |

| ¹³C NMR | Distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| FT-IR | Characteristic absorption bands for C=O (ketone and benzoyl), C=N (imidazole), and C-Cl bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Imidazoprone, along with characteristic fragmentation patterns. |

Chemical Properties and Stability

The stability of a pharmaceutical compound is critical for its shelf-life and therapeutic efficacy.[19] Imidazole derivatives can be susceptible to hydrolysis and photodegradation.[20]

-

Hydrolytic Stability: Imidazoprone is expected to be relatively stable in neutral aqueous solutions. However, in strongly acidic or basic conditions, hydrolysis of the amide bond and degradation of the imidazole ring may occur.

-

Photostability: Exposure to UV light may lead to photodegradation. Therefore, Imidazoprone should be stored in light-resistant containers.

-

Thermal Stability: The compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions.

Stability Testing Protocol

A comprehensive stability testing program should be implemented according to ICH guidelines.[19] This involves storing samples under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing them at predetermined time points for purity and degradation products using a stability-indicating HPLC method.[21][22]

Proposed Mechanism of Action

Imidazoprone is designed to function as a potent inhibitor of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5]

Caption: Proposed mechanism of action of Imidazoprone.

By inhibiting this enzyme, Imidazoprone is expected to lead to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[4][5] This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]

In Vitro Antifungal Activity Evaluation

The antifungal efficacy of Imidazoprone is assessed through a series of standardized in vitro assays.[23][24][25][26][27]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium.

-

Serial Dilution: Imidazoprone is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Imidazoprone that causes a significant inhibition of visible fungal growth compared to the drug-free control.[27]

Data Presentation

The results of the in vitro antifungal testing should be presented in a clear and concise tabular format.

Table 3: In Vitro Antifungal Activity of Imidazoprone

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ||

| Candida glabrata | ||

| Aspergillus fumigatus | ||

| Cryptococcus neoformans |

Conclusion and Future Directions

Imidazoprone represents a promising, albeit hypothetical, lead compound in the ongoing search for novel antifungal agents. Its rational design, based on the well-established mechanism of imidazole antifungals, provides a strong foundation for its potential efficacy. The synthetic and analytical protocols outlined in this guide offer a clear path for its synthesis and characterization. Future work should focus on the in vivo evaluation of Imidazoprone in animal models of fungal infections to determine its pharmacokinetic profile, efficacy, and safety. Furthermore, structure-activity relationship (SAR) studies could be conducted to further optimize its antifungal activity and selectivity. The diverse biological activities of imidazole-containing compounds also suggest that derivatives of Imidazoprone could be explored for other therapeutic applications.[28]

References

- 1. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 18. A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study | Semantic Scholar [semanticscholar.org]

- 19. japsonline.com [japsonline.com]

- 20. [Investigations on the stability of therapeutic drugs derived from imidazole. XII. Qualitative and quantitative stability evaluation of phentolamine hydrochloride solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. | Sigma-Aldrich [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 25. researchgate.net [researchgate.net]

- 26. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

An In-depth Technical Guide to the Discovery and Initial Characterization of Fluorinated Cinnamic Acids

Introduction to Cinnamic Acids in Medicinal Chemistry

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon and ginseng, serves as a privileged scaffold in drug discovery.[1] Its derivatives have garnered significant attention due to their low toxicity and a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The presence of a phenyl ring, a carboxylic acid group, and an acrylic acid moiety makes it a versatile template for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles.[1]

The Fluorine Advantage: How a Single Atom Transforms Bioactivity and Physicochemical Properties

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] Despite its small size, fluorine's exceptional electronegativity imparts unique properties to organic molecules.[4] In the context of cinnamic acids, fluorination can profoundly influence key parameters that govern a compound's journey from a laboratory curiosity to a potential therapeutic agent. These modifications can lead to enhanced biological potency, improved metabolic stability, and more favorable pharmacokinetic profiles.[4][5]

The strategic incorporation of fluorine can modulate:

-

Acidity (pKa) and Lipophilicity (logP): Fluorine's strong electron-withdrawing inductive effect can increase the acidity of the carboxylic acid group, impacting its ionization state at physiological pH.[3] Its effect on lipophilicity is more complex, often leading to subtle but significant changes in a molecule's ability to cross biological membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, prolonging the drug's half-life in the body.

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

Scope of this Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and initial characterization of fluorinated cinnamic acids. It delves into the synthetic strategies, detailed characterization methodologies, and the profound impact of fluorination on the physicochemical and biological properties of this important class of molecules. The guide emphasizes the causality behind experimental choices and provides field-proven insights to facilitate the rational design of novel fluorinated cinnamic acid derivatives.

Part 2: Synthesis of Fluorinated Cinnamic Acids: Navigating the Chemical Landscape

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of fluorinated cinnamic acids can be approached through several established routes. A common retrosynthetic disconnection breaks the molecule down to a fluorinated benzaldehyde and a malonic acid derivative, suggesting a Knoevenagel or Perkin condensation as a key forward reaction.

Diagram 1: Retrosynthetic Analysis of Fluorinated Cinnamic Acid

Caption: A simplified retrosynthetic analysis for fluorinated cinnamic acids.

Classical Approaches to Fluorination of Aromatic Systems

Traditional methods for introducing fluorine onto the aromatic ring of cinnamic acid precursors often involve multi-step sequences. These can include diazotization of an amino group followed by a Schiemann reaction or nucleophilic aromatic substitution on an activated ring system. While reliable, these methods can lack regioselectivity and may not be suitable for complex substrates.

Modern Fluorination Techniques: Towards Late-Stage Functionalization

Recent advances in synthetic chemistry have focused on the direct, late-stage fluorination of C-H bonds.[6][7] These methods, often employing transition metal catalysts (e.g., palladium), offer the potential to introduce fluorine atoms into complex molecules with high precision, bypassing the need for lengthy de novo synthesis.[6][7] This approach is particularly valuable in drug discovery, allowing for the rapid generation of fluorinated analogues of a lead compound.

Detailed Protocol: Representative Synthesis of a Fluorinated Cinnamic Acid Ester

The following protocol describes a general method for the synthesis of substituted cinnamic acid esters, which can be adapted for fluorinated analogues and subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Workflow for Synthesis of a Fluorinated Cinnamic Acid Ester

Caption: A general workflow for the synthesis of fluorinated cinnamic acid esters.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the starting fluorinated phenol in a suitable solvent such as acetone.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate followed by the dropwise addition of the desired substituted cinnamoyl chloride.

-

Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated cinnamic acid ester.

-

Hydrolysis (Optional): The purified ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Part 3: Comprehensive Physicochemical and Structural Characterization

The First Look: Thermochemical Properties

The initial characterization of a newly synthesized fluorinated cinnamic acid often begins with the determination of its fundamental thermochemical properties.

The melting point is a crucial indicator of purity. DSC can provide more detailed information about phase transitions and the enthalpy of fusion.

| Compound | Position of Fluorine | Melting Point (°C) |

| 2-Fluorocinnamic acid | 2 | 178-180 |

| 3-Fluorocinnamic acid | 3 | 162-164 |

| 4-Fluorocinnamic acid | 4 | 209-210[8] |

| α-Fluorocinnamic acid | α | 156-159[8] |

| 3,4-Difluorocinnamic acid | 3,4 | 194-196[8] |

Table 1: Melting points of various fluorinated cinnamic acids.[8]

For a deeper thermodynamic understanding, combustion calorimetry, particularly using a rotating-bomb calorimeter for fluorine-containing compounds, can be employed to determine the enthalpy of combustion and, subsequently, the standard enthalpy of formation.[8] This data is valuable for understanding the energetic stability of the molecule.

Spectroscopic Fingerprinting: Unveiling the Molecular Architecture

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of fluorinated cinnamic acids.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include those for the vinylic protons (with a characteristic large coupling constant for the trans isomer) and the aromatic protons, which will show splitting patterns influenced by the fluorine substituent(s).[9]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the fluorine atom.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms.[10]

FT-IR and Raman spectroscopy are powerful tools for identifying functional groups.[11]

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | ~1700-1670 |

| C=C stretch (alkene) | ~1640-1620 |

| C-F stretch | ~1350-1000 |

Table 2: Key FT-IR vibrational frequencies for fluorinated cinnamic acids.[12][13][14]

MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The position of the absorption maxima (λmax) is influenced by the conjugation system and the substituents on the aromatic ring.[12]

The Impact of Fluorination on Acidity (pKa) and Lipophilicity (logP)

Fluorination significantly impacts the physicochemical properties that govern a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[3]

| Compound | pKa | logP |

| Cinnamic Acid | 4.44 | 2.13[3] |

| 2-Fluorocinnamic Acid | 4.10 (Predicted) | 1.9 (Computed)[3] |

| 3-Fluorocinnamic Acid | 4.29 (Predicted) | 2.2 (Predicted)[3] |

| 4-Fluorocinnamic Acid | 4.43 (Predicted) | 1.92 (Calculated)[3] |

Table 3: Comparison of physicochemical properties of cinnamic acid and its fluorinated analogs.[3]

The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid, with the effect being most pronounced when the fluorine is in the ortho position.[3]

Part 4: Biological Evaluation: From In Vitro Assays to Mechanistic Insights

The Influence of Fluorination on Biological Activity: A Comparative Overview

The introduction of fluorine can dramatically alter the biological activity of cinnamic acid derivatives. The position and number of fluorine substituents are critical determinants of potency and selectivity.[3][15]

Key Areas of Investigation

Fluorinated cinnamic acids have been investigated as enzyme inhibitors. For example, both trans-cinnamic acid and trans-3,4-difluorocinnamic acid are competitive inhibitors of mushroom tyrosinase. The fluorinated analog shows a slightly enhanced inhibitory activity, suggesting that the electron-withdrawing fluorine atoms may subtly influence binding to the enzyme's active site.[15]

| Compound | Inhibition Type | IC₅₀ Value (mM) |

| trans-Cinnamic acid | Competitive | 0.80 ± 0.02[15] |

| trans-3,4-Difluorocinnamic acid | Competitive | 0.78 ± 0.02[15] |

Table 4: Comparative tyrosinase inhibitory activity.[15]

Fluorination has been shown to enhance the antimicrobial activity of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[3] For instance, a 4-fluoro phenyl ring substitution was found to be the most active among a series of fluorinated compounds, with an IC₅₀ of 0.36 µg/mL.[1] This highlights that the nature and position of the fluorine substituent are crucial for activity.[1]

Cinnamide-based derivatives are being explored as a promising framework for the development of anticancer agents.[16] The cytotoxic effects of fluorinated cinnamic acids are an active area of research, with the goal of developing potent and selective anticancer compounds.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of fluorinated cinnamic acids against mushroom tyrosinase.

Workflow for Tyrosinase Inhibition Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]

- 7. analytik.news [analytik.news]

- 8. benchchem.com [benchchem.com]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Technique Characterization of fluorinated compounds [cai.ucm.es]

- 11. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trifluorobenzaldehyde to 3,4,5-Trifluorocinnamic acid synthesis

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorocinnamic Acid from 3,4,5-Trifluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 3,4,5-Trifluorobenzaldehyde to this compound, a valuable fluorinated building block in medicinal chemistry and materials science. We delve into the prevalent synthetic methodologies, including the Knoevenagel-Doebner condensation, the Perkin reaction, and the Wittig reaction. Each method is critically examined, featuring detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the rationale behind procedural choices. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling the selection and execution of the most appropriate synthetic strategy.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid derivatives are a class of organic compounds that form the structural backbone of numerous natural products and pharmacologically active molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their therapeutic properties, including metabolic stability, binding affinity, and bioavailability. This compound, with its distinct trisubstituted electron-withdrawing aromatic ring, is a precursor of significant interest for the synthesis of novel therapeutic agents, particularly in the development of antitumor, antiviral, and central nervous system (CNS) agents.[2]

This guide focuses on the efficient synthesis of this key intermediate from its corresponding aldehyde, 3,4,5-Trifluorobenzaldehyde, a readily available starting material.[3] We will explore and compare the most effective and widely adopted synthetic routes for this conversion.

Reactant & Product Profile: Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of the starting material and the final product is paramount for safe handling and successful synthesis.

Table 1: Physicochemical Properties

| Property | 3,4,5-Trifluorobenzaldehyde | This compound |

| CAS Number | 132123-54-7[4][5] | 152152-19-7[6] |

| Molecular Formula | C₇H₃F₃O[3][4] | C₉H₅F₃O₂[6] |

| Molecular Weight | 160.09 g/mol [4] | 202.13 g/mol [6] |

| Appearance | White to yellow powder/lump; Liquid after melting[3][4] | Solid |

| Melting Point | 25.3 - 28 °C[3][4][7] | Not specified |

| Boiling Point | 174 °C (lit.)[4][5] | Not specified |

| Density | 1.42 g/mL at 25 °C (lit.)[4][5] | Not specified |

| Refractive Index | n20/D 1.482 (lit.)[4][5] | Not specified |

Safety and Handling of Key Reagents

The syntheses described herein utilize reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Pyridine: A flammable, toxic liquid with a pungent odor.[8] It should be stored in a cool, well-ventilated area away from ignition sources.[8][9] Pyridine is an effective solvent and base but is harmful if swallowed or in contact with skin.[9][10]

-

Piperidine: A flammable and corrosive secondary amine. It is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[11] Store in a tightly sealed container in a cool, dry, well-ventilated place.

-

Acetic Anhydride: Corrosive and lachrymatory. Reacts with water to form acetic acid. Must be handled with care to avoid contact with skin and eyes.

-

Strong Bases (e.g., n-Butyllithium): Pyrophoric and react violently with water. Require handling under an inert atmosphere (e.g., Argon or Nitrogen).

Synthetic Methodologies: A Comparative Analysis

The conversion of an aromatic aldehyde to a cinnamic acid is a classic transformation in organic synthesis. We will discuss three primary methods applicable to 3,4,5-Trifluorobenzaldehyde.

Knoevenagel-Doebner Condensation

This is arguably the most efficient and widely used method for this transformation. It involves the condensation of an aldehyde with an active hydrogen compound, such as malonic acid, catalyzed by a weak base.[12] The use of pyridine as the solvent and a catalytic amount of piperidine is a common modification known as the Doebner modification, which facilitates both condensation and subsequent decarboxylation in a single step.[12][13]

Causality of Experimental Choices:

-

Malonic Acid: The two electron-withdrawing carboxylic acid groups make the central methylene protons acidic and readily deprotonated by a weak base.

-

Pyridine: Serves a dual role. It is a suitable high-boiling solvent for the reaction and acts as a weak base to facilitate the initial condensation.[12]

-

Piperidine: A stronger base than pyridine, it is used in catalytic amounts to accelerate the formation of the nucleophilic enolate from malonic acid, significantly increasing the reaction rate.[14]

-

Heat: The reaction is typically heated to drive the condensation and promote the decarboxylation of the intermediate benzalmalonic acid to form the final α,β-unsaturated product.

References

- 1. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3,4,5-Trifluorobenzaldehyde | 132123-54-7 [chemicalbook.com]

- 6. This compound | 152152-19-7 [sigmaaldrich.com]

- 7. 3,4,5-Trifluorobenzaldehyde CAS#: 132123-54-7 [amp.chemicalbook.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

Biological activity screening of novel fluorinated cinnamic acid derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Novel Fluorinated Cinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, presents a versatile scaffold for synthetic modification to enhance biological efficacy.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological characteristics of the parent molecule.[5][6][7] This often leads to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[5][6][8][9] This guide provides a comprehensive framework for the systematic biological activity screening of novel fluorinated cinnamic acid derivatives, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Screening Cascade - A Multi-Faceted Approach

The initial screening of a library of novel fluorinated cinnamic acid derivatives necessitates a tiered and logical approach to efficiently identify promising lead compounds. This "screening cascade" is designed to move from broad, high-throughput assays to more specific, mechanism-of-action studies. The choice of initial screens should be guided by the known biological activities of non-fluorinated cinnamic acid analogs.[1][10][11][12][13]

Primary Screening: Assessing Broad-Spectrum Biological Activity

The primary screen aims to cast a wide net to identify any significant biological activity. This typically involves a panel of in vitro assays targeting major therapeutic areas where cinnamic acid derivatives have shown promise.

1.1.1. Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents.[10][14] Cinnamic acid and its derivatives have demonstrated notable antibacterial and antifungal properties.[15][16][17][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Test Compounds: The fluorinated cinnamic acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.1 to 1024 µg/mL).

-

Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted compounds. Positive (broth with inoculum) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.1.2. Anticancer Activity Screening

Cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines.[1][11][12][19] A primary screen against a panel of representative cancer cell lines is a crucial first step.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the fluorinated cinnamic acid derivatives for 48-72 hours.

-

MTT Incubation: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

1.1.3. Anti-inflammatory Activity Screening

The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[13][20][21]

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Inhibition Assay: The fluorinated cinnamic acid derivatives are pre-incubated with the lipoxygenase enzyme in a 96-well plate.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the linoleic acid substrate. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Data Presentation and Interpretation of Primary Screening Results

The quantitative data from the primary screening should be summarized in a clear and concise table for easy comparison of the biological activities of the different fluorinated cinnamic acid derivatives.

| Compound ID | Fluorine Position | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Anti-inflammatory IC50 (µM) vs. LOX |

| FCAD-01 | 2-fluoro | >1024 | 75.2 | 150.8 |

| FCAD-02 | 3-fluoro | 512 | 45.6 | 89.3 |

| FCAD-03 | 4-fluoro | 256 | 22.1 | 45.7 |

| FCAD-04 | 3,4-difluoro | 128 | 15.8 | 28.1 |

Interpretation: The position and number of fluorine substituents can significantly impact biological activity. For instance, in the hypothetical data above, the 4-fluoro and 3,4-difluoro derivatives show enhanced activity across all three assays compared to the 2-fluoro and 3-fluoro analogs. This initial structure-activity relationship (SAR) data is critical for guiding further optimization.

Part 2: Secondary and Mechanistic Screening - Unraveling the "How"

Compounds that demonstrate significant activity in the primary screens are advanced to secondary and mechanistic assays to validate their activity and elucidate their mechanism of action.

Elucidating the Antimicrobial Mechanism

For compounds with potent antimicrobial activity, it is essential to understand how they exert their effects.

Experimental Workflow: Investigating the Antimicrobial Mechanism of Action

Caption: Workflow for elucidating the antimicrobial mechanism of action.

Cinnamic acid and its derivatives are known to disrupt bacterial cell membranes, inhibit ATPase activity, and prevent biofilm formation.[22] Assays targeting these mechanisms can provide valuable insights.

Investigating the Anticancer Mechanism

For promising anticancer candidates, understanding the underlying mechanism is crucial for further development.

Signaling Pathway: Cinnamic Acid Derivatives and Cancer Cell Apoptosis

Caption: Potential signaling pathway for anticancer activity.

Cinnamic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.[20][23][24]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Cancer cells are treated with the active fluorinated cinnamic acid derivative for a specified period (e.g., 24 hours).

-

Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.

-

Luminescence Measurement: The activity of caspase-3 and -7 cleaves the substrate, generating a luminescent signal that is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.

Delving into the Anti-inflammatory Mechanism

For compounds with potent anti-inflammatory effects, investigating their impact on key inflammatory pathways is the next logical step.

Signaling Pathway: Inhibition of the NF-κB Inflammatory Pathway

Caption: Inhibition of the NF-κB signaling pathway.

Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[20][22]

Experimental Protocol: TNF-α ELISA

-

Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are pre-treated with the fluorinated cinnamic acid derivatives and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed to quantify the amount of TNF-α released into the supernatant, following the manufacturer's protocol. A decrease in TNF-α levels indicates anti-inflammatory activity.

Part 3: In-Depth Enzyme Inhibition Assays

Many cinnamic acid derivatives exert their biological effects by inhibiting specific enzymes.[25] Fluorination can enhance these inhibitory activities.

Tyrosinase Inhibition for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. Cinnamic acid derivatives have been explored as tyrosinase inhibitors.[26][27]

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate: Mushroom tyrosinase and its substrate, L-DOPA, are used.

-

Inhibition Assay: The enzyme is pre-incubated with the fluorinated cinnamic acid derivatives in a 96-well plate.

-

Reaction and Measurement: The reaction is initiated by adding L-DOPA. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme's activity is determined.

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Cinnamic acid derivatives have shown potential as α-glucosidase inhibitors.[28]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

-

Inhibition Assay: The enzyme is pre-incubated with the fluorinated cinnamic acid derivatives.

-

Reaction and Measurement: The reaction is started by adding pNPG. The hydrolysis of pNPG to p-nitrophenol is measured by the increase in absorbance at 405 nm.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme is calculated.

Conclusion and Future Directions

This guide provides a structured and technically sound framework for the comprehensive biological activity screening of novel fluorinated cinnamic acid derivatives. The strategic incorporation of fluorine into the cinnamic acid scaffold holds immense potential for the development of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. The systematic application of the described screening cascade, from broad primary screens to detailed mechanistic and enzyme inhibition studies, will enable researchers to efficiently identify and characterize promising lead compounds for further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. chemxyne.com [chemxyne.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]